3-Cyclobutyl-2-methoxypropan-1-amine hydrochloride
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Overview
Description
3-Cyclobutyl-2-methoxypropan-1-amine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a cyclobutyl ring and a methoxy group attached to a propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-methoxypropan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Propan-1-amine Backbone: The propan-1-amine backbone is formed through a series of reactions, including reduction and amination steps.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-2-methoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol for nucleophilic substitution at the methoxy group.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
3-Cyclobutyl-2-methoxypropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropan-1-amine hydrochloride: Similar structure but lacks the cyclobutyl ring.
2-Methoxypropan-1-amine hydrochloride: Similar structure but with a different substitution pattern on the propan-1-amine backbone
Uniqueness
3-Cyclobutyl-2-methoxypropan-1-amine hydrochloride is unique due to the presence of the cyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
3-cyclobutyl-2-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-8(6-9)5-7-3-2-4-7;/h7-8H,2-6,9H2,1H3;1H |
InChI Key |
NFVIKSXNQNNWQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCC1)CN.Cl |
Origin of Product |
United States |
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